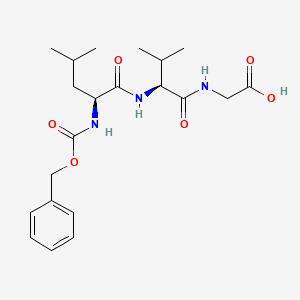
p70 S6 Kinase substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of p70 S6 Kinase substrate involves recombinant DNA technology. The gene encoding the kinase is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the kinase, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In industrial settings, large-scale production of this compound is achieved using bioreactors. The host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of the kinase. The purification process involves multiple steps, including cell lysis, centrifugation, and chromatography, to obtain a highly pure form of the kinase .
化学反応の分析
Types of Reactions: p70 S6 Kinase substrate primarily undergoes phosphorylation reactions. It is phosphorylated at multiple sites, including threonine 389 and serine 371, which are critical for its activation .
Common Reagents and Conditions: The phosphorylation of this compound is mediated by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTOR. The reactions typically occur in the presence of adenosine triphosphate (ATP) as a phosphate donor and require specific cofactors and conditions, such as the presence of divalent cations like magnesium .
Major Products Formed: The major product of the phosphorylation reactions is the activated form of this compound, which can then phosphorylate its downstream targets, including the S6 ribosomal protein .
科学的研究の応用
p70 S6 Kinase substrate has a wide range of applications in scientific research:
作用機序
p70 S6 Kinase substrate exerts its effects through phosphorylation of the S6 ribosomal protein, which enhances the translation of mRNAs involved in protein synthesis. It is activated by the mTOR complex 1 (mTORC1) in response to growth factors, nutrients, and energy status. The activation involves multiple phosphorylation events, with threonine 389 being a critical site .
類似化合物との比較
Ribosomal protein S6 kinase beta-2 (S6K2): Another member of the S6 kinase family, which shares similar functions but has distinct regulatory mechanisms.
Mitogen-activated protein kinase (MAPK): A kinase involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Uniqueness: p70 S6 Kinase substrate is unique in its specific role in the mTOR signaling pathway and its regulation of protein synthesis through phosphorylation of the S6 ribosomal protein. Its activation is tightly controlled by upstream signals, making it a critical node in the regulation of cell growth and metabolism .
特性
分子式 |
C47H90N18O13 |
|---|---|
分子量 |
1115.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1 |
InChIキー |
CCJCGTFCZNYOOQ-XBUKGXDQSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


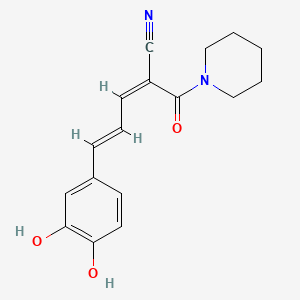

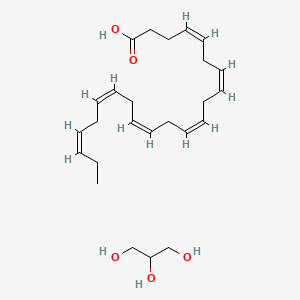
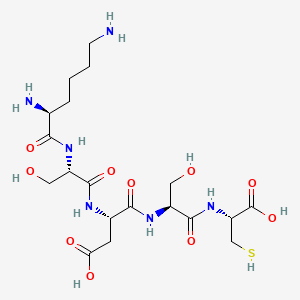
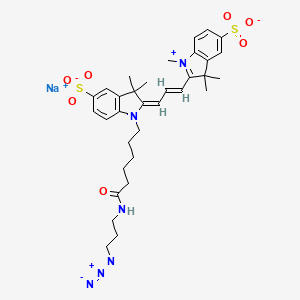
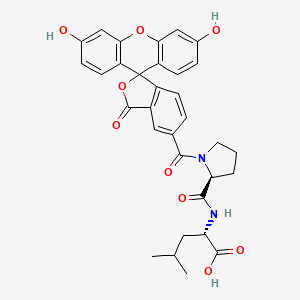
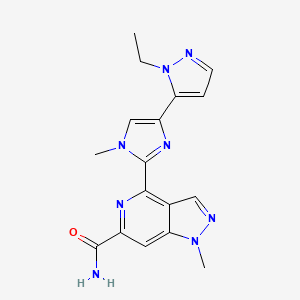
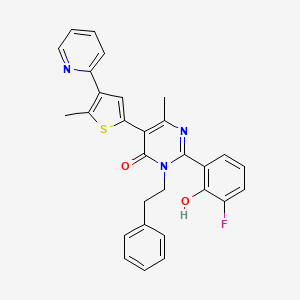
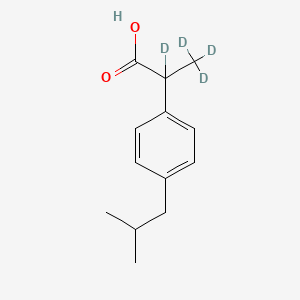
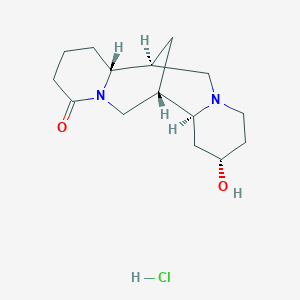
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
